3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Overview
Description
3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C17H18O3. It is characterized by the presence of a benzaldehyde group substituted with a 2,6-dimethylphenoxy methyl group and a methoxy group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2,6-dimethylphenol with formaldehyde to form 2,6-dimethylphenoxy methanol. This intermediate is then reacted with 4-methoxybenzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[(2,6-Dimethylphenoxy)methyl]-4-methoxyphenyl]-3-(3-pyridinylmethyl)-1,2-dihydroquinazolin-4-one .
- 2-[3-[(2,6-Dimethylphenoxy)methyl]-4-methoxyphenyl]-3-[(5-methyl-2-furanyl)methyl]-1,2-dihydroquinazolin-4-one .
Uniqueness
3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-5-4-6-13(2)17(12)20-11-15-9-14(10-18)7-8-16(15)19-3/h4-10H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXYVPDEEYJVDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343605 | |
Record name | 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438530-82-6 | |
Record name | 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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